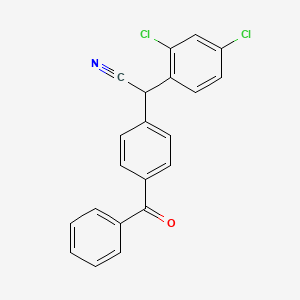![molecular formula C17H13F3N2O4 B2969613 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 851989-19-0](/img/structure/B2969613.png)
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a compound that is of significant interest due to its unique structure and potential applications in various scientific fields. This compound features a benzoxazole core fused to a propanamide moiety, with a trifluoromethoxy-substituted phenyl group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide can be approached through several synthetic routes. One common method involves the cyclization of a suitable o-aminobenzamide derivative with a carboxylic acid derivative under oxidative conditions to form the benzoxazole core. The incorporation of the trifluoromethoxy group is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production often involves optimizing these synthetic routes for scale, focusing on cost-effectiveness, yield, and purity. Typical industrial methods might include batch processes with catalytic systems that enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide undergoes various types of chemical reactions including:
Oxidation: : The compound can be oxidized under strong oxidative conditions to form more complex oxazole derivatives.
Reduction: : Reduction reactions, often using hydride donors, can modify the oxazole ring or the propanamide side chain.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the benzoxazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: : Reagents such as organolithium compounds or halogenating agents are employed for substitution reactions.
Major Products
Major products from these reactions include various substituted benzoxazole derivatives, modified amide derivatives, and potentially more complex polycyclic compounds depending on the reaction conditions.
科学的研究の応用
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has diverse scientific research applications:
Chemistry: : As an intermediate in organic synthesis, it can be used to create more complex molecular structures.
Biology: : Its potential bioactivity makes it a candidate for studies in pharmacology and drug development.
Medicine: : It could serve as a lead compound for developing new pharmaceuticals, especially due to its potential interactions with biological targets.
Industry: : The compound can be used in the development of new materials with specific properties, such as in polymers or as catalysts in chemical processes.
作用機序
Molecular Targets and Pathways
The exact mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.
類似化合物との比較
Similar Compounds
Benzoxazole Derivatives: : Compounds such as 2-aminobenzoxazole, which are simpler analogs.
Trifluoromethoxy Phenyl Derivatives: : Compounds like N-(4-trifluoromethoxy)phenylacetamide.
Uniqueness
The uniqueness of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide lies in its combined structural features, particularly the fusion of a benzoxazole ring with a trifluoromethoxy-substituted phenyl group, which can confer unique physical and chemical properties. This makes it distinct from simpler benzoxazole or trifluoromethoxy phenyl derivatives and highlights its potential for a wide range of applications.
特性
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)25-16(22)24/h1-8H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOETWQDSZANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)



![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)
![N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2969539.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)

![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)

![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)

